molecular formula C17H13NOS B5673810 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione

3-(anilinomethylene)-5-phenyl-2(3H)-furanthione

Cat. No. B5673810
M. Wt: 279.4 g/mol
InChI Key: MWTLPTNECYVWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(anilinomethylene)-5-phenyl-2(3H)-furanthione (APF) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APF has been found to exhibit promising anticancer and antiviral activities, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione is not fully understood. However, studies have suggested that it exerts its anticancer and antiviral activities by modulating various cellular pathways. 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione has been found to inhibit the activity of Bcl-2, a protein that plays a crucial role in the regulation of apoptosis. By inhibiting the activity of Bcl-2, 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione induces apoptosis in cancer cells. 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione has also been reported to inhibit the replication of HSV-1 and HSV-2 by inhibiting viral DNA replication.
Biochemical and Physiological Effects:
3-(anilinomethylene)-5-phenyl-2(3H)-furanthione has been found to exhibit potent anticancer and antiviral activities. It induces apoptosis in cancer cells by inhibiting the activity of Bcl-2 and inhibits viral DNA replication by inhibiting the activity of the viral DNA polymerase. 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione has also been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The synthesis of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione is simple and can be carried out under mild conditions. 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione exhibits potent anticancer and antiviral activities, making it a potential candidate for the development of new drugs. However, the mechanism of action of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione is not fully understood, and further studies are required to elucidate its mode of action. The bioavailability and toxicity of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione also need to be evaluated before it can be considered for clinical use.

Future Directions

Several future directions can be explored in the field of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione research. The potential of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione as a therapeutic agent for the treatment of cancer and viral infections needs to be further investigated. The structure-activity relationship of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione needs to be studied to develop more potent derivatives. The use of 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione in combination with other anticancer and antiviral agents needs to be explored to enhance its therapeutic efficacy. The development of novel drug delivery systems for 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione can also be investigated to improve its bioavailability and reduce its toxicity.

Synthesis Methods

3-(anilinomethylene)-5-phenyl-2(3H)-furanthione can be synthesized through a simple one-pot reaction by reacting 3-formyl-5-phenylfuran-2(3H)-one with aniline in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

3-(anilinomethylene)-5-phenyl-2(3H)-furanthione has been extensively studied for its potential therapeutic applications. Several studies have reported its anticancer and antiviral activities. 3-(anilinomethylene)-5-phenyl-2(3H)-furanthione has been found to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. It has also been reported to exhibit potent antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by inhibiting viral DNA replication.

properties

IUPAC Name

5-phenyl-3-(phenyliminomethyl)furan-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NOS/c20-17-14(12-18-15-9-5-2-6-10-15)11-16(19-17)13-7-3-1-4-8-13/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTLPTNECYVWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)S)C=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(anilinomethylene)-5-phenyl-2(3H)-furanthione

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